甲基-d3对羟基苯甲酸酯

概述

描述

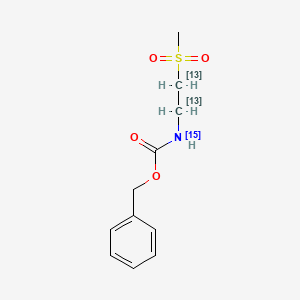

Methylparaben, also known as Methyl 4-hydroxybenzoate, is a preservative with the chemical formula CH3(C6H4(OH)COO) . It is the methyl ester of p-hydroxybenzoic acid . It serves as a pheromone for a variety of insects and is a component of queen mandibular pheromone . It is an anti-fungal agent often used in a variety of cosmetics, personal-care products , and as a food preservative .

Synthesis Analysis

Parabens are synthesized by a traditional method through an acid–base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid or montmorillonite . Methylparaben is produced by the methanol esterification of p-hydroxybenzoic acid in the presence of sulfuric acid .

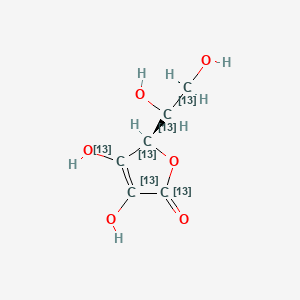

Molecular Structure Analysis

The chemical formula of Methylparaben is C8H8O3 . It is the methyl ester of p-hydroxybenzoic acid .

Chemical Reactions Analysis

Methylparaben can undergo degradation when exposed to ultraviolet radiation combined with hydrogen peroxide . The proposed kinetic model incorporates photochemical and chemical reactions, and reaction-rate constants .

Physical and Chemical Properties Analysis

Methylparaben is available in the form of white crystals . It is soluble in water, methanol, and ether and slightly soluble in chloroform .

科学研究应用

对脂肪细胞分化的影响:对羟基苯甲酸酯,包括甲基对羟基苯甲酸酯,可以促进小鼠 3T3-L1 细胞的脂肪生成,可能导致肥胖。这些影响是由于激活了前脂肪细胞中的某些受体,而不是通过直接与糖皮质激素受体结合 (Hu 等人,2013)。

水生环境中的存在和归宿:由于消费产品的持续引入,对羟基苯甲酸酯存在于地表水和沉积物中。通常检测到甲基对羟基苯甲酸酯,表明其具有环境持久性。与游离氯反应形成的对羟基苯甲酸酯的氯代衍生物更稳定,并且可能带来额外的环境问题 (Haman 等人,2015)。

饮用水和污泥中的存在:甲基对羟基苯甲酸酯在矿泉水和处理过的水样以及饮用水处理污泥中可检测到,这突出了对羟基苯甲酸酯在水源中的广泛存在 (Marta-Sanchez 等人,2018)。

人体尿液和血清中的浓度:对羟基苯甲酸酯,包括甲基对羟基苯甲酸酯,在人体尿液、血清和精浆中可测量,表明通过消费产品进行全身性接触。在各种生物基质中检测到这些化合物表明它们具有生物蓄积潜力 (Frederiksen 等人,2011)。

结构分析:对 4-羟基苯甲酸甲酯晶体结构的研究提供了对其分子相互作用和性质的见解,这对于理解其在各种应用中的行为至关重要 (Sharfalddin 等人,2020)。

健康方面:已对甲基对羟基苯甲酸酯的各个健康方面进行了评估。它通常被认为是一种安全的抗菌防腐剂,但可能对某些人引起接触性皮炎。它不是致癌、致突变、致畸或致胚胎毒性的 (Soni 等人,2002)。

人群接触:在美国大部分人口中检测到了对羟基苯甲酸酯。性别和种族等因素会影响甲基对羟基苯甲酸酯的尿液浓度,这表明不同人口群体之间接触或代谢存在差异 (Calafat 等人,2010)。

降解研究:对甲基对羟基苯甲酸酯通过不同方法(如电化学氧化和生物膜系统)进行降解的研究显示了减轻其环境影响的潜在途径 (Steter 等人,2014;Fan & Wang,2012)。

未来方向

There is ongoing research to evaluate the potential health implications of paraben usage . The presence of parabens in ecosystems is mainly related to wastewater discharges . A review of European legislation regarding parabens was also performed, presenting some considerations for the use of parabens .

属性

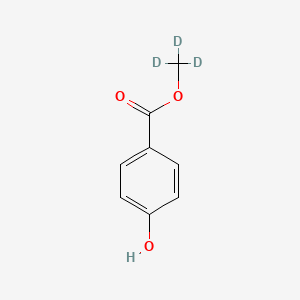

IUPAC Name |

trideuteriomethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)